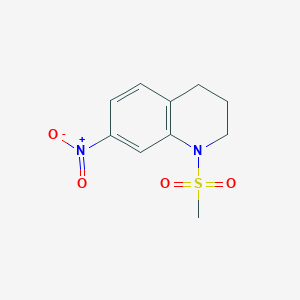

1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline

Description

1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position and a nitro (-NO₂) group at the 7-position of the tetrahydroquinoline scaffold. Tetrahydroquinolines are privileged structures in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties .

Properties

IUPAC Name |

1-methylsulfonyl-7-nitro-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-17(15,16)11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHFKGHHZCVATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This can be achieved through the following steps:

Starting Material: 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline.

Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to conventional antibiotics. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro experiments demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the exact pathways involved and to evaluate its efficacy in vivo.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application opens avenues for further exploration in neuropharmacology.

Pain Management

The compound has been investigated for its analgesic properties. Preclinical studies suggest that it may modulate pain pathways effectively, offering a potential alternative to opioids for pain management.

Inflammatory Disorders

Due to its anti-inflammatory properties, 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline could be beneficial in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Its ability to inhibit pro-inflammatory cytokines makes it a valuable candidate for further development.

Case Studies

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline are compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Key Comparative Insights

Substituent Effects on Reactivity The methylsulfonyl group in the target compound enhances electron-withdrawing properties compared to alkyl (e.g., isobutyl in ) or amine substituents (e.g., 7-amino in ). This increases electrophilicity at the nitro group, favoring catalytic dehydrogenation reactions (99% selectivity in ODH) . Nitro vs. Amino Groups: The 7-nitro substituent in the target compound contrasts with 7-amino derivatives (e.g., 1-(Ethylsulfonyl)-7-amino-THQ), where the amino group enables nucleophilic reactions but reduces oxidative stability .

Physicochemical Properties

- Lipophilicity : The isobutyl-substituted analog (LogP = 3.59) exhibits higher lipophilicity than the methylsulfonyl derivative, impacting membrane permeability and bioavailability .

- Crystal Packing : Sulfonyl derivatives (e.g., 1-(Phenylsulfonyl)-THQ) form distinct hydrogen-bonded networks (C(8) chains) compared to methylsulfonyl analogs, influencing solubility and solid-state stability .

Applications Catalysis: The target compound outperforms 7-nitro-THQ in catalytic dehydrogenation (87% conversion vs. 65% for 6-hydroxy-THQ) due to the sulfonyl group’s electronic effects . Medicinal Chemistry: Simple tetrahydroquinolines (e.g., 2-methyl-5-hydroxy-THQ) exhibit analgesic activity, suggesting that nitro and sulfonyl groups could modulate similar pharmacological pathways .

Structural Analogues Isoquinoline Derivatives: 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride shares a similar nitro-substituted scaffold but differs in ring structure, limiting direct pharmacological comparisons .

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via sulfonylation of 7-nitro-THQ using methylsulfonyl chloride, analogous to methods described for phenylsulfonyl derivatives .

- Industrial Scalability : N-Ethyl-7-nitro-THQ is produced at scale (1,000 kg), suggesting that methylsulfonyl analogs could also be manufactured efficiently .

Biological Activity

1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline (CAS Number: 1215789-23-3) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline is C10H12N2O4S, with a molar mass of 256.28 g/mol. It exhibits a density of approximately 1.46 g/cm³ and a predicted boiling point of 430.1 °C .

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The nitro group and the methylsulfonyl moiety are particularly significant in modulating its pharmacological effects.

Pharmacological Activities

1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline has shown a range of biological activities:

- Antiviral Activity : Research indicates that derivatives of tetrahydroquinoline exhibit anti-HIV properties. The compound's structure allows it to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial for HIV replication inhibition .

- Neuroprotective Effects : Some studies have suggested that tetrahydroquinoline derivatives possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in various models, indicating potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Neuroprotective | Protection against neuronal cell death | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Antiviral Efficacy

A study evaluating the antiviral efficacy of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline revealed that it effectively inhibited HIV strains with an EC50 value in the low nanomolar range. This suggests a strong potential for development as an anti-HIV therapeutic agent .

Case Study: Neuroprotection

In a neuroprotection study involving cellular models exposed to neurotoxic agents, the compound demonstrated significant protective effects against apoptosis in neuronal cells. This was attributed to its ability to modulate oxidative stress pathways and enhance cellular survival mechanisms .

Q & A

Q. Advanced

- HPLC-UV/MS : Monitors degradation products over time in buffers (pH 1–10) or simulated biological fluids .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., nitro group decomposition above 150°C).

- Light exposure studies : UV-Vis spectroscopy tracks photolytic degradation, critical for handling nitro-containing compounds .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Advanced

Substituent variation : Synthesize analogs with modified nitro (e.g., -CF₃, -CN) or methylsulfonyl groups (e.g., ethylsulfonyl) to probe electronic effects .

Bioactivity assays : Test against target enzymes (e.g., kinases) or pathogens using IC₅₀ determination or MIC assays .

Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to receptors like NADPH oxidase or DNA gyrase .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

Purity validation : Ensure ≥95% purity via HPLC and elemental analysis, as impurities (e.g., unreacted nitro precursors) may skew results .

Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .

Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods to rule out false positives .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

Q. Advanced

- Matrix effects : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to mitigate ion suppression .

- Extraction efficiency : Optimize solid-phase extraction (SPE) protocols with C18 columns and acetonitrile/water gradients.

- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection).

How does stereochemistry at the tetrahydroquinoline core influence pharmacological properties?

Q. Advanced

- Enantiomer separation : Chiral HPLC or capillary electrophoresis resolves R/S configurations, as seen in related tetrahydroquinoline derivatives .

- Activity comparison : Test enantiomers in vitro; e.g., (R)-isomers of methylsulfonyl analogs show higher kinase inhibition than (S)-forms .

What computational tools are recommended for predicting metabolic pathways?

Q. Advanced

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or MetaDrug to identify likely oxidation sites (e.g., nitro reduction to amine).

- Density Functional Theory (DFT) : Models transition states for sulfonamide hydrolysis or nitro group reactions .

How can researchers address solubility limitations in biological assays?

Q. Basic

- Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Use phosphate buffers (pH 7.4) or citrate (pH 5.0) to enhance ionization of the nitro group .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and fume hood use due to potential mutagenicity (nitro compounds) .

- Waste disposal : Neutralize nitro groups with NaHSO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.